![molecular formula C21H17BrN2O4 B4759658 N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4759658.png)
N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Overview
Description
N-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide, also known as BBBDH, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical and medicinal properties. BBBDH is a hydrazide derivative that is synthesized through a multi-step process involving the reaction of 3-bromobenzyl alcohol with salicylaldehyde and hydrazine hydrate.
Mechanism of Action
The mechanism of action of N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide is not fully understood. However, it is believed to exert its anti-tumor, anti-inflammatory, and anti-oxidant activities through the modulation of various signaling pathways. N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It has also been found to activate the AMPK pathway, which plays a crucial role in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation and oxidative stress, and improve glucose metabolism. N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has also been found to modulate the expression of various genes involved in cell survival, proliferation, and differentiation.
Advantages and Limitations for Lab Experiments
N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant anti-tumor, anti-inflammatory, and anti-oxidant activities. However, there are also some limitations to its use in lab experiments. N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has limited stability in certain conditions, which can affect its efficacy and reproducibility.
Future Directions
There are several future directions for the research and development of N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide. One potential area of focus is the optimization of its synthesis method to achieve higher yields and purity. Another area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Further studies are also needed to evaluate its efficacy and safety in animal models and clinical trials. In addition, the development of novel formulations and delivery systems for N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide could improve its bioavailability and therapeutic potential.
Scientific Research Applications
N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has been extensively studied for its potential pharmaceutical and medicinal properties. It has been found to exhibit significant anti-tumor, anti-inflammatory, and anti-oxidant activities. N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has been shown to induce apoptosis in cancer cells and inhibit the growth of various types of tumors. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
properties
IUPAC Name |
N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-3,5-dihydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4/c22-17-6-3-4-14(8-17)13-28-20-7-2-1-5-15(20)12-23-24-21(27)16-9-18(25)11-19(26)10-16/h1-12,25-26H,13H2,(H,24,27)/b23-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRENSBKSONHKLR-FSJBWODESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O)OCC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O)OCC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-3,5-dihydroxybenzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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